![molecular formula C14H12ClFN6O2 B6533324 N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060184-14-6](/img/structure/B6533324.png)
N-(3-chloro-4-fluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a chlorofluorophenyl group, an ethyl group, a triazolopyrimidinone ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the halogen atoms might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties can be predicted using computational methods or determined experimentally .Scientific Research Applications
CDK2 Inhibitor in Cancer Treatment
This compound has been found to be a novel CDK2 inhibitor, which is an appealing target for cancer treatment . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests its potential use in the development of new cancer therapies .
Neuroprotective Agent
The compound has shown promising neuroprotective properties . It has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests its potential use in the treatment of neurodegenerative diseases.
Anti-neuroinflammatory Agent
In addition to its neuroprotective properties, the compound has also demonstrated significant anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests its potential use in the treatment of neuroinflammatory conditions.
Antiviral Agent
Pyrimidine and its derivatives, which include this compound, have been proven to have antiviral activity . This suggests its potential use in the development of new antiviral therapies.
Antioxidant Agent
The compound, being a derivative of pyrimidine, has also been found to have antioxidant activity . This suggests its potential use in the treatment of conditions related to oxidative stress.
Antimicrobial Agent
Pyrimidine and its derivatives have been found to have antimicrobial activity . This suggests the potential use of this compound in the development of new antimicrobial therapies.
Mechanism of Action
Target of Action
The compound, also known as F5060-0216 or VU0632779-1, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells . Therefore, it is a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing . The downstream effects of this include reduced tumor growth and potentially the induction of apoptosis (programmed cell death) in cancer cells .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could be a potent anticancer agent.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRELNFIKUQPFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.